3-(4-Chlorophenyl)glutaramic acid
Overview
Description
3-(4-Chlorophenyl)glutaramic acid (3-PGA) is a nucleophilic compound used for the treatment of trigeminal neuralgia . It also serves as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)glutaramic acid involves the reaction of raw material intermediates with ethanol and potassium hydroxide at 25 degrees Celsius for 6 hours . The system is then suction filtered to give crude 3-(4-chlorophenyl) glutaric acid, which is further purified .Molecular Structure Analysis
The molecular formula of 3-(4-Chlorophenyl)glutaramic acid is C11H12ClNO3 . It has a molar mass of 241.67 .Chemical Reactions Analysis
3-PGA reacts with monomers, such as butanol and alkene, to form condensation products . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)glutaramic acid is a bright yellow crystal with a density of 1.343g/cm³ . It has a melting point of 168-170°C and a boiling point of 494.9°C at 760 mmHg . Its vapor pressure is 1.3E-10mmHg at 25°C .Scientific Research Applications
Optical Resolution in Pharmaceuticals : 3-(4-Chlorophenyl)glutaramic acid is used in the optical resolution of baclofen, a pharmaceutical drug. Diastereomeric salts of this acid with (S)-(-)-α-phenylethylamine were studied, leading to the production of (R)-(-)-baclofen through Hofmann degradation (Caira et al., 1997).
Biosensors for Phenols Detection : In environmental chemistry, a biosensor was developed using tyrosinase immobilized in glutaraldehyde vapors for the determination of 4-chlorophenol in water solutions. This is significant for monitoring water quality and detecting environmental pollutants (Anh et al., 2002).
Neuropharmacological Research : 3-(4-Chlorophenyl)glutaramic acid was synthesized in all four isomers to study its effects on neonatal rat motoneurons. This research provides insights into the role of this compound in potentiating depolarizations induced by L-homocysteic acid, which is important for understanding certain aspects of neurotransmission (Jane et al., 1996).
Industrial Applications in Wastewater Treatment : Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the potential of using enzyme-based methods for pollutant degradation. This application is crucial for industrial wastewater treatment and environmental protection (Wang et al., 2015).
Biological Production of Glutarate : Engineering Escherichia coli for glutarate production highlighted the potential of bio-based production of glutarate, a derivative of glutaramic acid, for use in polyesters and polyamides. This approach offers a sustainable alternative to chemical synthesis from petroleum (Zhao et al., 2018).
Toxicological Studies : The nephrotoxic potential of N-(3,5-dichlorophenyl)glutaramic acid was investigated in rats. Understanding the toxicological properties of such compounds is crucial for their safe handling and application in various fields (Kellner-Weibel et al., 1995).
Safety And Hazards
properties
IUPAC Name |
5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJVRPOYTZTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405557 | |
Record name | 3-(4-Chlorophenyl)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)glutaramic acid | |
CAS RN |
1141-23-7 | |
Record name | β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG2V9C2V9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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